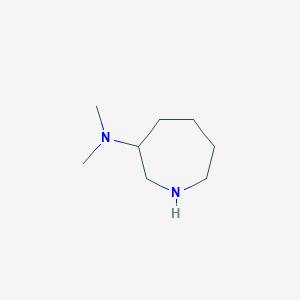

N,N-Dimethyl-3-azepanamine

Description

BenchChem offers high-quality N,N-Dimethyl-3-azepanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-3-azepanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethylazepan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKCNYMLYVVFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N,N-Dimethyl-3-azepanamine

Abstract

This technical guide provides a comprehensive analysis of the predicted physical properties of N,N-Dimethyl-3-azepanamine. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of chemical structure and data from analogous compounds to offer scientifically grounded estimations. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this molecule's physical characteristics for applications in synthesis, formulation, and further research. We will explore its molecular structure, predicted physicochemical properties, and solubility characteristics, and provide a comparative analysis with a structurally related isomer for which experimental data is available.

Introduction and Structural Elucidation

N,N-Dimethyl-3-azepanamine is a saturated heterocyclic compound featuring a seven-membered azepane ring substituted at the 3-position with a dimethylamino group. The azepane ring provides a flexible, non-planar backbone, while the tertiary amine functionality of the dimethylamino group significantly influences the molecule's polarity, basicity, and intermolecular interactions. The synthesis of related 3-aminoazepane derivatives has been reported in the scientific literature, confirming the viability of this structural motif.[1][2]

The accurate prediction of physical properties is paramount for the practical application of any chemical entity. These properties govern its behavior in various environments, dictating its suitability for use in pharmaceuticals, agrochemicals, and material science. The absence of direct experimental data for N,N-Dimethyl-3-azepanamine necessitates a theoretical and comparative approach to understanding its physical characteristics.

Predicted Physicochemical Properties

The physical properties of N,N-Dimethyl-3-azepanamine are primarily determined by its molecular weight, the presence of the tertiary amine groups, and the overall molecular structure.

Molecular Weight and Formula

The molecular formula for N,N-Dimethyl-3-azepanamine is C₈H₁₈N₂. This gives it a molecular weight of 142.24 g/mol .

Predicted Boiling and Melting Points

Predicted Density

The density is expected to be slightly less than that of water, a common characteristic of many aliphatic amines.

The following diagram illustrates the logical flow for estimating the physical properties of N,N-Dimethyl-3-azepanamine in the absence of direct experimental data.

Caption: Workflow for predicting physical properties.

Comparative Analysis with a Structural Isomer: 1,3-Cyclohexanebis(methylamine)

In the absence of direct data, examining a well-characterized structural isomer can provide valuable quantitative insights. 1,3-Cyclohexanebis(methylamine) shares the same molecular formula (C₈H₁₈N₂) and is also a cyclic diamine, making it a suitable, albeit imperfect, comparator.[4][5][6] It is important to note that as a primary amine, its ability to form hydrogen bonds will lead to a higher boiling point and potentially different solubility characteristics compared to the tertiary amine structure of N,N-Dimethyl-3-azepanamine.

| Property | 1,3-Cyclohexanebis(methylamine) | Predicted N,N-Dimethyl-3-azepanamine | Rationale for Prediction |

| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂ | Isomers |

| Molecular Weight | 142.24 g/mol | 142.24 g/mol | Isomers |

| Boiling Point | 220 °C[4][6] | Lower than 220 °C | Absence of N-H bonds for intermolecular hydrogen bonding in the tertiary amine. |

| Melting Point | -70 °C[4][6] | Likely a low-melting solid or liquid at room temperature | General property of similar aliphatic amines. |

| Density | 0.945 g/mL at 25 °C[4][6] | ~0.9 g/mL | Similar aliphatic cyclic structure. |

| Water Solubility | Soluble[4][6] | Expected to be soluble | The presence of two nitrogen atoms with lone pairs allows for hydrogen bonding with water.[7][8][9] |

Predicted Solubility Profile

The solubility of N,N-Dimethyl-3-azepanamine is dictated by the interplay of its hydrophobic azepane ring and the hydrophilic dimethylamino group.

-

Aqueous Solubility : Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds with water molecules.[3][9] The two nitrogen atoms in N,N-Dimethyl-3-azepanamine, with their lone pairs of electrons, can act as hydrogen bond acceptors. Therefore, it is predicted to be soluble in water. The solubility is likely to be pH-dependent; in acidic solutions, the protonation of the amine groups would form ammonium salts, further increasing aqueous solubility.

-

Organic Solvent Solubility : Aliphatic amines typically exhibit good solubility in a range of organic solvents.[10] N,N-Dimethyl-3-azepanamine is expected to be soluble in polar organic solvents such as alcohols, as well as in less polar solvents like ethers and hydrocarbons.

The following diagram outlines the key factors influencing the solubility of N,N-Dimethyl-3-azepanamine.

Caption: Factors influencing solubility.

Conclusion

While direct experimental data for the physical properties of N,N-Dimethyl-3-azepanamine remains elusive, a robust set of predictions can be made based on its chemical structure, the established properties of cyclic and tertiary amines, and a comparative analysis with the structural isomer 1,3-Cyclohexanebis(methylamine). It is anticipated that N,N-Dimethyl-3-azepanamine is a low-melting solid or liquid at room temperature with a boiling point lower than its primary amine isomer, a density slightly less than water, and good solubility in both aqueous and organic solvents. These predicted properties provide a valuable starting point for researchers and professionals working with this compound. It is strongly recommended that these properties be experimentally verified under controlled laboratory conditions.

References

-

ACS Publications. (n.d.). Mutual solubilities: water + cyclic amines, water + alkanolamines, and water + polyamines. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

PubMed. (2020, July 21). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Cyclohexanedimethanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N-Dimethylethylamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminohexane-1,2,4,5-tetrol. Retrieved from [Link]

-

Bentham Science Publishers. (2021, February 1). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and characterisation of N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1,3-Bis(aminomethyl)cyclohexane (cis- and trans- mixture). Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Physical Properties of Amines. Retrieved from [Link]

Sources

- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. 1,3-Cyclohexanebis(methylamine) | 2579-20-6 [chemicalbook.com]

- 5. 2579-20-6 CAS MSDS (1,3-Cyclohexanebis(methylamine)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine - Wikipedia [en.wikipedia.org]

- 9. Video: Physical Properties of Amines [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N,N-Dimethyl-3-azepanamine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-3-azepanamine is a saturated seven-membered heterocyclic compound containing a dimethylamino substituent at the 3-position of the azepane ring. While specific literature on this exact molecule is sparse, its structural motifs—the azepane core and the tertiary amine—are of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of N,N-Dimethyl-3-azepanamine, including its determined molecular formula and weight, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in drug discovery and development based on the established pharmacological relevance of the azepane scaffold.

Core Molecular Attributes

A thorough analysis, starting from the commercially available precursor 3-Boc-amino-azepane, has allowed for the determination of the fundamental molecular properties of N,N-Dimethyl-3-azepanamine.

Molecular Formula and Weight

The molecular formula of 3-Boc-amino-azepane is C₁₁H₂₂N₂O₂. The tert-butoxycarbonyl (Boc) protecting group has a formula of C₅H₉O₂. By subtracting the atoms of the Boc group, the molecular formula of the parent compound, 3-aminoazepane, is determined to be C₆H₁₃N. Subsequent N,N-dimethylation introduces two methyl groups (C₂H₆), resulting in the final molecular formula for N,N-Dimethyl-3-azepanamine:

Molecular Formula: C₈H₁₈N₂

Based on this formula, the calculated molecular weight is:

Molecular Weight: 142.24 g/mol

Structural Representation

The chemical structure of N,N-Dimethyl-3-azepanamine is characterized by a seven-membered azepane ring with a dimethylamino group attached to the carbon at the 3-position.

Caption: 2D structure of N,N-Dimethyl-3-azepanamine.

Synthesis and Methodologies

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the primary amine of 3-Boc-amino-azepane is removed under acidic conditions to yield 3-aminoazepane.

-

Reductive N,N-dimethylation: The resulting primary amine, 3-aminoazepane, is then subjected to reductive amination with formaldehyde in the presence of a suitable reducing agent to yield the final product, N,N-Dimethyl-3-azepanamine.

Caption: Proposed synthetic workflow for N,N-Dimethyl-3-azepanamine.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard laboratory practices for Boc deprotection and reductive amination.[1][2] Researchers should adapt and optimize the conditions as necessary.

Step 1: Deprotection of 3-Boc-amino-azepane

-

To a solution of 3-Boc-amino-azepane (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of 3-aminoazepane.

-

Filter the solid and wash with cold diethyl ether.

-

To obtain the free amine, dissolve the salt in water and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of 9-10.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-aminoazepane.

Step 2: Reductive N,N-dimethylation of 3-aminoazepane

-

Dissolve 3-aminoazepane (1.0 eq) in 1,2-dichloroethane (DCE, 15 mL/mmol).

-

Add aqueous formaldehyde (37 wt. % in H₂O, 2.5 eq) to the solution.

-

Stir the mixture for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N,N-Dimethyl-3-azepanamine.

Potential Applications in Drug Discovery

While N,N-Dimethyl-3-azepanamine itself has no documented biological activity, the azepane scaffold is a key structural motif in a number of approved drugs and clinical candidates.[3][4][5] The seven-membered ring of azepane provides a three-dimensional structure that can be exploited for binding to biological targets.

Central Nervous System (CNS) Disorders

Substituted azepanes are prevalent in drugs targeting the central nervous system.[4][5] The conformational flexibility of the azepane ring allows for optimal interactions with various receptors and enzymes in the brain. The introduction of a dimethylamino group, as in the title compound, can influence properties such as basicity, polarity, and receptor affinity, making it a potential scaffold for the development of novel antipsychotics, antidepressants, or anticonvulsants.

Other Therapeutic Areas

The versatility of the azepane ring extends beyond CNS applications. Azepane derivatives have been investigated for their potential as anticancer, antiviral, and antibacterial agents.[3][5] The N,N-dimethylamino moiety can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. Therefore, N,N-Dimethyl-3-azepanamine could serve as a valuable building block for the synthesis of novel therapeutic agents in these areas.

Physicochemical Properties (Predicted)

Due to the lack of experimental data, the following physicochemical properties are predicted based on the structure of N,N-Dimethyl-3-azepanamine.

| Property | Predicted Value |

| Molecular Weight | 142.24 g/mol |

| Molecular Formula | C₈H₁₈N₂ |

| Topological Polar Surface Area | 6.48 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| LogP | 1.5-2.0 |

Conclusion

N,N-Dimethyl-3-azepanamine, with a molecular formula of C₈H₁₈N₂ and a molecular weight of 142.24 g/mol , represents an intriguing yet underexplored molecule. While direct experimental data is currently unavailable, this guide provides a solid foundation for its synthesis and potential applications based on the well-established chemistry and pharmacology of the azepane scaffold. The proposed synthetic route offers a clear and feasible pathway for its preparation in a laboratory setting. Given the proven success of substituted azepanes in drug discovery, N,N-Dimethyl-3-azepanamine and its derivatives warrant further investigation as potential scaffolds for novel therapeutic agents.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Azepane Scaffold and the N,N-Dimethyl Moiety

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-3-azepanamine

N,N-Dimethyl-3-azepanamine is a tertiary amine built upon the azepane ring, a seven-membered saturated heterocycle. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The azepane core provides a flexible, three-dimensional scaffold that can be exploited to orient functional groups in precise vectors to optimize interactions with biological targets.

The incorporation of a dimethylamino group is a common strategy in pharmaceutical design. The dimethylamine (DMA) moiety can influence a molecule's physicochemical properties, such as basicity (pKa), solubility, and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the tertiary amine can engage in crucial ionic interactions with biological targets like receptors and enzymes. A review of FDA-approved drugs over the last 50 years reveals that the dimethylamine pharmacophore is a recurring feature in a wide array of therapeutic agents, highlighting its importance in drug discovery.[1][2]

This guide provides a detailed exploration of the primary synthetic routes to N,N-Dimethyl-3-azepanamine, offering a comparative analysis to inform strategic decisions in research and development settings.

Strategic Overview of Synthetic Pathways

The synthesis of N,N-Dimethyl-3-azepanamine can be approached via several distinct strategies, primarily converging on two robust and well-established methodologies: the direct reductive amination of a ketone precursor and the construction of the azepane ring from a chiral starting material followed by N-alkylation. The choice of route often depends on factors such as the desired stereochemistry, scalability, and the availability of starting materials.

Caption: Overview of primary synthetic routes to N,N-Dimethyl-3-azepanamine.

Route 1: Reductive Amination of 3-Azepanone

Reductive amination is one of the most powerful and widely used methods for the synthesis of amines.[3] This one-pot reaction involves the reaction of a carbonyl compound (in this case, 3-azepanone) with an amine (dimethylamine) to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.[4][5] This approach is highly efficient for producing N,N-dimethyl tertiary amines from corresponding ketones.[6]

Causality and Mechanistic Insight

The reaction proceeds in two main stages. First, the nucleophilic dimethylamine attacks the carbonyl carbon of 3-azepanone. Following proton transfer, a water molecule is eliminated to form a transient iminium cation. This electrophilic intermediate is then irreversibly reduced by a hydride-donating reagent.

A critical aspect of this process is the choice of the reducing agent. While powerful reductants like sodium borohydride (NaBH₄) can reduce the starting ketone, milder, and more selective reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose as they are less reactive towards ketones but readily reduce the protonated iminium ion as it forms, driving the equilibrium towards the final amine product.[4][7] The use of NaBH₃CN is particularly effective and was one of the first reagents reported for this transformation.[4]

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination

Starting Materials: 3-Azepanone, Dimethylamine (2.0 M solution in THF or as hydrochloride salt with a base), Sodium Triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Acetic Acid (optional, as catalyst).

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-azepanone (1.0 eq) in anhydrous dichloromethane (DCM), add a solution of dimethylamine (1.5 eq, 2.0 M in THF).

-

pH Adjustment: If starting with dimethylamine hydrochloride, add a non-nucleophilic base like triethylamine (2.2 eq) to liberate the free amine. For ketone reactions, the addition of a catalytic amount of acetic acid can facilitate iminium ion formation.[7]

-

Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N,N-Dimethyl-3-azepanamine.

Data Summary: Reductive Amination Conditions

| Reducing Agent | Solvent | Catalyst | Typical Yield | Reference(s) |

| NaBH(OAc)₃ | DCM/DCE | Acetic Acid | High | [7] |

| NaBH₃CN | MeOH | pH control (4-5) | Good to High | [3][4] |

| H₂ / Pd/C | EtOH | - | Variable | [5] |

| Ti(OiPr)₄ / NaBH₃CN | - | Lewis Acid | Good | [4] |

Route 2: Synthesis from L-Lysine and Subsequent N-Alkylation

An alternative and stereoselective strategy begins with a readily available chiral building block, the amino acid L-lysine. This pathway first involves the construction of the 3-aminoazepane heterocyclic core, followed by the exhaustive methylation of the primary amine at the C3 position.[8][9] This route is particularly valuable for producing enantiomerically pure N,N-Dimethyl-3-azepanamine.

Part A: Synthesis of the 3-Aminoazepane Core

The synthesis of 3-aminoazepan-2-one (a lactam) from lysine methyl ester is a key step. The free amino ester can be cyclized under reflux in methanol to form the seven-membered lactam ring.[8] This lactam can then be reduced to the corresponding 3-aminoazepane. Various enzyme-based cascade reactions have also been developed to convert protected L-lysinol into protected L-3-aminoazepane, offering a biocatalytic alternative.

Part B: N-Methylation via the Eschweiler-Clarke Reaction

Once 3-aminoazepane is obtained, the final dimethylation step can be efficiently achieved using the Eschweiler-Clarke reaction . This classic named reaction is a specific form of reductive amination that methylates a primary or secondary amine using excess formaldehyde as the carbon source and formic acid as the reducing agent.[10][11]

Causality and Mechanistic Insight: The reaction begins with the formation of an imine between 3-aminoazepane and formaldehyde. This imine is then reduced by formic acid, which acts as a hydride donor, to yield the monomethylated amine. The process repeats with a second molecule of formaldehyde to form a new iminium ion, which is again reduced by formic acid to yield the final N,N-dimethylated product.[12] A key advantage of the Eschweiler-Clarke reaction is that the methylation stops at the tertiary amine stage, as the formation of a quaternary ammonium salt is not possible under these conditions, thus preventing over-alkylation.[12]

Caption: Workflow for the Eschweiler-Clarke Reaction.

Experimental Protocol: Eschweiler-Clarke Methylation

Starting Materials: 3-Aminoazepane, Formaldehyde (37% aqueous solution), Formic Acid (98-100%).

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 3-aminoazepane (1.0 eq). Cool the flask in an ice bath.

-

Reagent Addition: Slowly add formic acid (3.0 eq), followed by the slow, dropwise addition of aqueous formaldehyde (2.5 eq).

-

Heating: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to 80-100 °C for 6-12 hours. The reaction typically evolves carbon dioxide gas.

-

Reaction Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product mass and the disappearance of the starting material and monomethylated intermediate.

-

Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide (NaOH) solution while cooling in an ice bath.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,N-Dimethyl-3-azepanamine. Further purification can be achieved via distillation or chromatography if necessary.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Reductive Amination | Route 2: N-Alkylation (Eschweiler-Clarke) |

| Starting Materials | 3-Azepanone, Dimethylamine | L-Lysine (ultimately), 3-Aminoazepane, Formaldehyde |

| Stereochemistry | Produces a racemic mixture unless a chiral reduction method is employed. | Can produce enantiomerically pure product if starting from chiral L-lysine. |

| Key Advantages | High atom economy, direct, often a one-pot procedure. | Excellent control of stereochemistry, avoids over-alkylation, uses inexpensive reagents (formaldehyde/formic acid). |

| Potential Challenges | Requires synthesis of 3-azepanone precursor. Control of over-alkylation with other alkylating agents can be an issue (not for this target). | Multi-step process to get to the 3-aminoazepane precursor. |

| Scalability | Generally scalable, especially with catalytic hydrogenation. | Highly scalable and a classic industrial reaction. |

Conclusion

The synthesis of N,N-Dimethyl-3-azepanamine is readily achievable through well-established and robust chemical transformations. The choice between direct reductive amination of 3-azepanone and a multi-step approach from L-lysine followed by Eschweiler-Clarke methylation is a strategic one. Reductive amination offers a more direct and convergent route, which may be preferable for producing racemic material quickly. Conversely, the route starting from L-lysine provides an excellent solution for accessing enantiomerically pure material, which is often a critical requirement in drug development. Both methods are high-yielding and utilize readily available reagents, making N,N-Dimethyl-3-azepanamine an accessible and valuable building block for scientific research.

References

-

A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Schiffers, I., Frings, M., Kübbers, B. M., & Bolm, C. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(9), 2695–2706. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Medicinal Chemistry. [Link]

-

Ford, G. J., Kress, N., Mattey, A. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Preparation of Azepinones. (2018). ResearchGate. [Link]

- A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride. (2018).

-

Wang, C., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6368. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). ResearchGate. [Link]

-

Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

-

Robichaud, A. J., et al. (2003). Azepanone-based inhibitors of human and rat cathepsin K. Journal of Medicinal Chemistry, 46(16), 3709-3725. [Link]

-

Synthesis of Amines by Reductive Amination. (2020). Chemistry LibreTexts. [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). The University of Manchester. [Link]

-

Preparation of 3,5-methanobenzo[b]azepines: a novel sp3-rich Quin- olone Isostere. (2022). ChemRxiv. [Link]

-

Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-butoxycarbonyl)amino]azepane. (2005). Tetrahedron Letters, 46(48), 8371-8373. [Link]

-

Synthesis of 3-Pentanone. (2018). YouTube. [Link]

-

Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]

-

Eschweiler-Clarke-Methylierung. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

All About Chemistry. (2019). Eschweiler–Clarke reaction: Methylation on amines. YouTube. [Link]

-

The Organic Chemistry Tutor. (2022). Eschweiler-Clarke Reaction. YouTube. [Link]

-

Review of Modern Eschweiler-Clarke Methylation Reaction. (2023). PubMed. [Link]

-

N,N-Dimethyl-3-octanamine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

Sources

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review of Modern Eschweiler-Clarke Methylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to N,N-Dimethyl-3-azepanamine: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl-3-azepanamine, a substituted seven-membered heterocyclic amine. Due to its structural motifs—a privileged azepane scaffold and a dimethylamino group—this compound represents a molecule of significant interest for medicinal chemistry and materials science. As of the latest database review, a specific CAS number for N,N-Dimethyl-3-azepanamine has not been assigned, suggesting its status as a novel or infrequently synthesized compound. This guide addresses this by providing detailed identification of the parent scaffold, proposing a robust synthetic pathway, estimating physicochemical properties based on close structural analogs, and exploring its potential applications by drawing parallels with related pharmacologically active agents. This document is intended to serve as a foundational resource for researchers investigating this and similar molecular architectures.

Compound Identification and Nomenclature

While N,N-Dimethyl-3-azepanamine is not currently indexed with a unique Chemical Abstracts Service (CAS) number, its constituent parts and systematic nomenclature provide a clear structural definition.

-

Systematic IUPAC Name: N,N-Dimethylazepan-3-amine

-

Common Synonyms: 3-(Dimethylamino)azepane

-

Core Scaffold: Azepane

-

Molecular Formula: C₈H₁₈N₂

-

Molecular Weight: 142.24 g/mol

The azepane ring is a saturated seven-membered heterocycle containing a nitrogen atom, also known as hexahydroazepine or homopiperidine.[1] This scaffold is prevalent in a variety of FDA-approved drugs and biologically active compounds, making its derivatives, such as the topic of this guide, attractive targets for synthesis.[3][4]

Estimated Physicochemical Properties

Precise experimental data for N,N-Dimethyl-3-azepanamine is not available in the literature. However, by examining its closest structural analog with published data, N,N-dimethylcyclohexylamine (CAS: 98-94-2) , we can provide reliable estimations for key properties. The primary difference is the ring expansion from a six-membered carbocycle to a seven-membered heterocycle, which is expected to influence properties like boiling point and density.

| Property | Estimated Value for N,N-Dimethyl-3-azepanamine | Experimental Value for N,N-Dimethylcyclohexylamine[5][6][7][8] | Justification for Estimate |

| Appearance | Colorless to light yellow liquid | Colorless liquid with a musky, ammonia-like odor | Similar aliphatic amines are typically clear liquids. |

| Boiling Point | ~165-175 °C | 159-162 °C | Increased ring size and molecular weight generally lead to a higher boiling point. |

| Density | ~0.86 g/mL | 0.849 g/mL at 20 °C | A slight increase in density is expected with the larger ring structure. |

| Solubility in Water | Partially soluble | 20 g/L at 20 °C | The presence of two amine groups may slightly increase water solubility compared to the analog. |

| logP (Octanol/Water) | ~1.8 - 2.2 | 2.01 - 2.31 | The additional nitrogen may slightly decrease the logP, but the overall lipophilicity remains similar. |

| pKa (Conjugate Acid) | ~10.5 - 11.0 | 10.72 | The basicity of the dimethylamino group is expected to be very similar to its cyclohexyl counterpart. |

Synthesis Methodology: A Protocol for Reductive Amination

The most direct and widely applicable method for synthesizing N,N-Dimethyl-3-azepanamine is through the reductive amination of an appropriate ketone precursor.[9][10] This approach offers high selectivity and is compatible with a range of functional groups. The proposed synthesis begins with the commercially available D-Lysine, proceeding through a cyclization to form the key azepane lactam intermediate.

Part A: Synthesis of (S)-3-aminoazepan-2-one from D-Lysine

This initial phase is adapted from established literature procedures for the cyclization of amino acids to form lactams.[11][12]

Protocol:

-

Esterification: D-Lysine is esterified by refluxing with methanol in the presence of an acid catalyst (e.g., HCl) to produce the corresponding methyl ester.

-

Cyclization: The crude amino acid methyl ester is then treated with a base, such as sodium methoxide in methanol, and heated under reflux. This condition promotes intramolecular cyclization to yield the lactam, (S)-3-aminoazepan-2-one.[12]

-

Purification: The resulting lactam can be purified via crystallization or column chromatography.

Part B: Synthesis of N,N-Dimethyl-3-azepanamine via Reductive Amination

This core step involves the formation of an iminium ion intermediate from a ketone and a secondary amine, followed by its reduction to the target tertiary amine. A common and effective reducing agent for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is mild enough not to reduce the initial ketone.[9]

Protocol:

-

Protection: The primary amine of (S)-3-aminoazepan-2-one is first protected (e.g., as a Boc-carbamate) to prevent side reactions.

-

Oxidation: The protected lactam is then oxidized to the corresponding ketone, N-Boc-azepan-3-one.

-

Reductive Amination Reaction Setup:

-

In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-azepan-3-one (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add dimethylamine (a 2M solution in THF or as dimethylamine hydrochloride with a non-nucleophilic base like triethylamine, 2-3 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate iminium ion.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the stirred solution. The reaction is often slightly exothermic.

-

Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting crude N-Boc-N,N-dimethyl-3-azepanamine can be purified by flash column chromatography.

-

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product, N,N-Dimethyl-3-azepanamine.

Causality in Experimental Design:

-

Choice of Solvent: Dichloromethane and 1,2-dichloroethane are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is specifically chosen because it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting ketone, preventing the formation of alcohol byproducts.[9]

-

Use of Protecting Group: Protection of the lactam nitrogen is crucial to prevent N-alkylation during the reductive amination step, ensuring the dimethylamino group is installed at the desired C3 position.

Caption: Proposed multi-step synthesis of N,N-Dimethyl-3-azepanamine.

Applications in Research and Drug Development

The azepane scaffold is a key structural component in numerous pharmacologically active compounds.[3][4] Its non-planar, flexible seven-membered ring allows for optimal three-dimensional positioning of substituents to interact with biological targets. The incorporation of a dimethylamino group, a common feature in many central nervous system (CNS) active drugs, further enhances the potential utility of N,N-Dimethyl-3-azepanamine as a building block in drug discovery.

Potential Therapeutic Areas:

-

Oncology: Substituted azepanes have been investigated as potent inhibitors of various kinases and other signaling proteins implicated in cancer progression.[3]

-

Neuroscience: The azepane core is found in drugs targeting CNS disorders. The dimethylamino moiety can improve blood-brain barrier penetration and interact with aminergic receptors. Therefore, derivatives could be explored for activity as antidepressants, antipsychotics, or agents for neurodegenerative diseases like Alzheimer's.[3]

-

Antimicrobial Agents: The flexible azepane ring can be functionalized to mimic natural substrates of bacterial enzymes, and several azepane derivatives have demonstrated antimicrobial activity.[3]

The primary value of N,N-Dimethyl-3-azepanamine in a research context is as a scaffold or building block . Its two distinct nitrogen atoms—the secondary amine within the ring and the tertiary amine at the C3 position—allow for orthogonal chemical modifications. The ring nitrogen can be functionalized (e.g., through acylation or alkylation) while the exocyclic dimethylamino group provides a basic center for salt formation or hydrogen bonding interactions.

Caption: Key features of the azepane scaffold and potential applications.

Conclusion

N,N-Dimethyl-3-azepanamine is a structurally intriguing molecule that, while not yet characterized by a CAS number, holds considerable potential as a building block for novel chemical entities. This guide has provided a framework for its identification, a plausible and detailed synthetic route via reductive amination, estimated key physicochemical properties, and outlined its prospective applications in medicinal chemistry. The methodologies and insights presented herein are intended to facilitate further research into this and other polysubstituted azepane derivatives, paving the way for the discovery of new therapeutic agents and advanced materials.

References

-

Azepane - Wikipedia.

-

N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem.

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01).

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.

-

Azepane - Sigma-Aldrich.

-

Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate.

-

Chemical Properties of Cyclohexanamine, N,N-dimethyl- (CAS 98-94-2) - Cheméo.

-

Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin | Organic Process Research & Development - ACS Publications. (2022-09-09).

-

Safety Data Sheet: N,N-Dimethylcyclohexylamine - Carl ROTH.

-

The Chemical Properties and Applications of Azepane.

-

Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades - ResearchGate. (2020-06-02).

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. - Semantic Scholar.

-

N,N-Dimethylcyclohexylamine | 98-94-2 - ChemicalBook. (2025-06-03).

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester.

-

ICSC 1444 - N,N-DIMETHYLCYCLOHEXYLAMINE - INCHEM.

-

111-49-9[Azepane] - Acmec Biochemical.

-

22.4e Synthesis of Amines Reductive Amination - YouTube. (2018-09-21).

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Research Explorer - The University of Manchester. (2020-10-24).

-

Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed. (2024-09-05).

-

Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (2022-04-29).

-

A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone | Semantic Scholar.

-

Azepanes | Fisher Scientific.

-

Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]- piperidine and (R) - Thieme. (2021-06-10).

-

Azepane: CAS # 111-49-9 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis - EZGC Method Translator.

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - MDPI.

Sources

- 1. Azepane - Wikipedia [en.wikipedia.org]

- 2. 111-49-9[Azepane]- Acmec Biochemical [acmec.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexanamine, N,N-dimethyl- (CAS 98-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. N,N-Dimethylcyclohexylamine | 98-94-2 [chemicalbook.com]

- 8. ICSC 1444 - N,N-DIMETHYLCYCLOHEXYLAMINE [inchem.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Comprehensive Spectroscopic Guide to N,N-Dimethyl-3-azepanamine: Elucidating Molecular Structure

This technical guide provides a detailed exploration of the spectroscopic characterization of N,N-Dimethyl-3-azepanamine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet, offering in-depth analysis and the rationale behind the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is grounded in fundamental principles to ensure a robust and validated understanding of the molecule's structure.

Introduction

N,N-Dimethyl-3-azepanamine is a tertiary amine featuring a seven-membered azepane ring with a dimethylamino substituent at the 3-position. The structural elucidation of such molecules is critical in various fields, including medicinal chemistry and materials science, where precise knowledge of the molecular architecture dictates function. This guide will detail the expected spectroscopic signatures of N,N-Dimethyl-3-azepanamine and the experimental considerations for their acquisition.

The Logic of Spectroscopic Analysis

A multi-spectroscopic approach is essential for unambiguous structure determination. Each technique provides a unique piece of the molecular puzzle:

-

NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework, including the number of unique proton and carbon environments, their connectivity, and spatial relationships.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern, which aids in confirming the structure.

Below, we delve into the specifics of each technique as it applies to N,N-Dimethyl-3-azepanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For N,N-Dimethyl-3-azepanamine, both ¹H and ¹³C NMR will provide crucial information.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| N(CH₃)₂ | ~2.2 - 2.6 | s | 6H | Singlet due to the absence of adjacent protons. The chemical shift is characteristic of N-methyl groups.[1] |

| H-3 | ~2.5 - 3.0 | m | 1H | Methine proton attached to the nitrogen-bearing carbon. Expected to be a complex multiplet due to coupling with adjacent CH₂ groups. |

| Azepane Ring Protons (H-2, H-4, H-5, H-6, H-7) | ~1.4 - 2.8 | m | 10H | Overlapping multiplets due to the various diastereotopic protons of the flexible seven-membered ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N,N-Dimethyl-3-azepanamine in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts.[2]

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will indicate the number of unique carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| N(CH₃)₂ | ~45 | Typical chemical shift for N-methyl carbons in aliphatic amines.[3] |

| C-3 | ~60 - 70 | The carbon atom directly attached to the two nitrogen atoms will be significantly deshielded. |

| C-2, C-7 | ~50 - 60 | Carbons adjacent to the ring nitrogen. |

| C-4, C-5, C-6 | ~25 - 40 | Alkane-like carbons of the azepane ring.[3] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically used for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Same as for ¹H NMR.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width (0-220 ppm) is necessary.

-

A longer acquisition time or a greater number of scans is required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For N,N-Dimethyl-3-azepanamine, the key is to confirm the presence of C-H and C-N bonds and the absence of N-H bonds.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H (sp³) stretch | 2850 - 3000 | Medium-Strong | Characteristic of alkyl C-H bonds in the azepane ring and methyl groups.[4] |

| C-N stretch | 1020 - 1250 | Medium-Weak | Indicative of aliphatic amines.[4][5] |

| N-H stretch | Absent | - | As a tertiary amine, there are no N-H bonds, so no absorption is expected in the 3300-3500 cm⁻¹ region.[1][5][6] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after solvent evaporation.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates or the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.

Predicted Mass Spectrum Data:

| m/z Value | Interpretation | Rationale |

| [M]⁺ | Molecular Ion | The molecular weight of N,N-Dimethyl-3-azepanamine (C₉H₂₀N₂) is 156.27 g/mol . An odd number of nitrogen atoms results in an even molecular weight, which is a deviation from the typical nitrogen rule for odd-electron ions. |

| [M-CH₃]⁺ | Loss of a methyl group | Fragmentation of a methyl group from the dimethylamino moiety. |

| Base Peak | Iminium ion | Alpha-cleavage is a characteristic fragmentation pathway for amines, leading to the formation of a stable resonance-stabilized iminium cation.[1][7][8] This is often the most abundant ion (the base peak). |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or, more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for GC-MS and will induce fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often results in a prominent protonated molecule peak ([M+H]⁺).

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Visualizing the Structure and Workflow

Molecular Structure of N,N-Dimethyl-3-azepanamine:

Caption: Chemical structure of N,N-Dimethyl-3-azepanamine.

Spectroscopic Analysis Workflow:

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of N,N-Dimethyl-3-azepanamine, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a self-validating system for its structural confirmation. While direct experimental data for this specific molecule may be sparse in the public domain, the principles outlined in this guide, based on the well-established spectroscopic behavior of analogous functional groups and structures, offer a robust framework for its characterization. This predictive and interpretive approach is fundamental to the work of research scientists in confirming the identity and purity of novel chemical entities.

References

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of dimethylamine. [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 559807, N,N-Dimethyl-3-octanamine. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

-

NIST. 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-. [Link]

-

ResearchGate. (2000). 1H NMR studies of aqueous N,N-dimethylacetamide solutions. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

-

University of Calgary. IR: amines. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ResearchGate. (2020). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Doc Brown's Chemistry. infrared spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

-

Whitman College. GCMS Section 6.15. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

NIST. Methylamine, N,N-dimethyl-. [Link]

-

Doc Brown's Chemistry. mass spectrum of dimethylamine. [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

AIP Publishing. (2019). Infrared spectra of neutral dimethylamine clusters: An infrared-vacuum ultraviolet spectroscopic and anharmonic vibrational calculation. [Link]

-

The University of Liverpool Repository. (2010). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amines. [Link]

-

ResearchGate. (2025, August 7). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. [Link]

-

PubMed. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 559740, N,N-Dimethyl-3-hexanamine. [Link]

-

YouTube. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. [Link]

-

Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

NIST. 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. [Link]

-

ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. [Link]

-

ResearchGate. (2025, August 10). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 8. Video: Mass Spectrometry of Amines [jove.com]

The Azepane Scaffold: A Privileged Motif Unlocking New Frontiers in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has steadily emerged from the periphery of medicinal chemistry to establish itself as a privileged scaffold in modern drug discovery.[1][2] Its inherent three-dimensional structure, synthetic tractability, and ability to present diverse pharmacophoric features in distinct spatial orientations have captured the attention of researchers across academia and industry. This guide provides a comprehensive technical exploration of the burgeoning applications of azepane derivatives, moving beyond a mere catalog of activities to delve into the causality behind their therapeutic potential, detailed experimental methodologies, and the molecular pathways they modulate. With over 20 FDA-approved drugs incorporating this versatile ring system, the clinical and commercial significance of azepanes is firmly established.[2]

The Strategic Advantage of the Azepane Ring in Drug Design

The utility of the azepane scaffold is rooted in its unique conformational flexibility, which allows it to adopt multiple low-energy conformations. This property enables azepane-containing molecules to effectively probe the binding pockets of biological targets, often leading to enhanced potency and selectivity compared to their five- or six-membered ring counterparts. Furthermore, the saturated nature of the azepane ring provides a greater degree of three-dimensionality, a desirable attribute in contemporary drug design that often translates to improved physicochemical properties and a more favorable intellectual property landscape.[1]

The synthesis of functionalized azepane scaffolds has been a subject of intense investigation, with several robust methodologies now available to the medicinal chemist. These include ring-closing metathesis, reductive amination of dicarbonyl compounds, and, more recently, innovative approaches involving diazocarbonyl chemistry and dearomative ring expansion of nitroarenes.[3][4][5] The ability to strategically introduce substituents at various positions on the azepane ring allows for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties, a critical aspect of successful drug development.

Therapeutic Applications of Azepane Derivatives: A Journey Through Diverse Pathologies

The pharmacological promiscuity of the azepane scaffold is remarkable, with derivatives demonstrating significant potential across a wide spectrum of diseases. This section will explore some of the most promising therapeutic areas, providing insights into the mechanism of action, structure-activity relationships (SAR), and relevant experimental data.

Oncology: Targeting Key Pathways in Cancer Progression

The quest for novel anticancer agents has led to the exploration of numerous heterocyclic scaffolds, with azepane derivatives showing particular promise.

Protein tyrosine phosphatases PTPN2 and PTPN1 have emerged as critical negative regulators of immune signaling pathways, and their inhibition is a promising strategy to enhance anti-tumor immunity.[6] Azepane-containing compounds have been developed as potent, orally bioavailable inhibitors of PTPN2/PTPN1.[6][7] These inhibitors can promote the anti-tumor activity of immune cells, such as T cells and dendritic cells, by increasing cytokine production and antigen presentation.[7] Preclinical studies have demonstrated that PTPN2/PTPN1 inhibitors can enhance the efficacy of checkpoint inhibitors like anti-PD-1 antibodies.[7]

Table 1: In Vitro Inhibitory Activity of Representative Azepane-Based PTPN2/PTPN1 Inhibitors

| Compound ID | PTPN2 IC50 (nM) | PTPN1 IC50 (nM) | Reference |

| Compound 4 | < 10 | < 10 | [8] |

| ABBV-CLS-484 | Data not specified | Data not specified | [8] |

Note: Specific IC50 values for Compound 4 were stated as being in the nanomolar range in the source material, but precise figures were not provided in the abstract. ABBV-CLS-484 is a clinical trial candidate with a similar target profile.

Novel pyrrolo[1,2-a]azepine derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle, exhibiting significant anticancer activity.[8] The rigid, fused ring system of these compounds allows for optimal presentation of pharmacophoric groups within the ATP-binding pocket of the kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Recombinant human CDK2/cyclin complexes are expressed and purified. A suitable peptide or protein substrate is prepared in an appropriate kinase assay buffer.

-

Compound Preparation: Azepane-based inhibitors are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Reaction: The enzyme, substrate, ATP (often radiolabeled), and inhibitor are incubated together in a microplate format at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For non-radioactive assays, methods like fluorescence polarization or luminescence-based ATP detection can be used.

-

Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Neurodegenerative Disorders: A Glimmer of Hope for Intractable Diseases

The treatment of neurodegenerative diseases like Alzheimer's and Parkinson's remains a significant challenge. Azepane derivatives are being explored for their potential to modulate key pathological pathways in these conditions.

Gamma-secretase is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. Substituted 2-oxo-azepane derivatives have been developed as potent, orally active gamma-secretase inhibitors.[9] Early development of these compounds faced challenges with high metabolic clearance, which was successfully overcome by replacing a geminal dimethyl group with a bioisosteric geminal difluoro group, highlighting the importance of strategic structural modifications.[9]

Logical Relationship: From Screening Hit to In Vivo Active Compound

Caption: Development path for azepane-based gamma-secretase inhibitors.

A chiral bicyclic azepane has been identified as a potent inhibitor of monoamine transporters, with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT).[10] This compound also exhibited inhibitory activity against the sigma-1 receptor. Its favorable in vitro and pharmacokinetic profile, along with preliminary behavioral effects in mice, suggests the potential of N-benzylated bicyclic azepanes for the treatment of neuropsychiatric disorders.[10]

Infectious Diseases: A New Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Azepane derivatives have demonstrated promising activity against a range of bacterial, viral, and fungal pathogens.

Semisynthetic triterpenoids featuring an A-ring azepano-fragment have been synthesized and evaluated for their antimicrobial and antiviral properties.[11][12] Several of these derivatives exhibited strong antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the sub-micromolar range, exceeding the efficacy of the antibiotic vancomycin.[11] Notably, some of these compounds displayed low cytotoxicity, indicating a favorable therapeutic window.[11] Furthermore, certain azepano-triterpenoids showed high potency against human cytomegalovirus (HCMV).[11]

Table 2: Antimicrobial and Antiviral Activity of Representative Azepano-Triterpenoids

| Compound | Target Organism/Virus | MIC/EC50 (µM) | Selectivity Index (SI) | Reference |

| Azepanouvaol 8 | MRSA | ≤ 0.15 | - | [11] |

| Azepanobetulinic acid cyclohexyl amide 4 | MRSA | ≤ 0.15 | >133 | [11] |

| Azepanobetulin 1 | HCMV | 0.15 | 115 | [11] |

| Azepanouvaol 8 | HCMV | 0.11 | 136 | [11] |

| Azepano-glycyrrhetol 15 | HCMV | 0.11 | 172 | [11] |

Azepane derivatives have been investigated as modulators of HBV capsid protein assembly.[13] These compounds can interact with the HBV capsid, leading to the formation of defective viral particles with significantly reduced virulence. This novel mechanism of action offers a promising avenue for the treatment of chronic HBV infection.[13]

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

The Future of Azepane Derivatives in Medicinal Chemistry

The azepane scaffold has unequivocally demonstrated its value as a versatile and privileged motif in drug discovery. The diverse range of biological activities exhibited by its derivatives underscores the vast and underexplored chemical space surrounding this seven-membered heterocycle. Future research will likely focus on the development of novel and efficient synthetic methodologies to access increasingly complex and functionally diverse azepane derivatives. The integration of computational chemistry and machine learning will undoubtedly accelerate the design and optimization of new azepane-based drug candidates. As our understanding of the intricate roles of this scaffold in molecular recognition deepens, we can anticipate the emergence of a new generation of innovative therapeutics for a wide array of human diseases.

References

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

-

Commercially available drugs contain azepine derivatives. ResearchGate. [Link]

-

The Chemistry Of Azepines And Their Derivatives. Samphina Academy. [Link]

-

Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. [Link]

-

Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PubMed. [Link]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

-

Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. NIH. [Link]

- Azepane derivatives and methods of treating hepatitis b infections.

-

Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed. [Link]

-

Synthesis and antimicrobial activity of azepine and thiepine derivatives. ResearchGate. [Link]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH. [Link]

-

Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Taylor & Francis Online. [Link]

-

Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

-

Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. LinkedIn. [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

-

Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. ResearchGate. [Link]

-

Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. NLM (National Library of Medicine). [Link]

-

Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. NLM (National Library of Medicine). [Link]

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]

-

A Study of Tirzepatide (LY3298176) in Participants With Obesity or Overweight With Weight Related Comorbidities. ClinicalTrials.gov. [Link]

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 5. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2015109130A1 - Azepane derivatives and methods of treating hepatitis b infections - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Sourcing and Qualifying N,N-Dimethyl-3-azepanamine for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Chemistry

N,N-Dimethyl-3-azepanamine is a substituted saturated seven-membered heterocycle. The azepane ring is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. This specific compound, featuring a dimethylamino group, serves as a versatile building block and intermediate for the synthesis of more complex chemical entities. Its tertiary amine functionality makes it a valuable nucleophile and a precursor for creating quaternary ammonium salts or other derivatives. Compounds incorporating the dimethylamine pharmacophore have found broad applications as antimicrobial, antihistaminic, anticancer, and analgesic agents, with numerous examples among FDA-approved drugs.[1][2] For researchers in drug discovery and development, N,N-Dimethyl-3-azepanamine represents a key starting material for exploring novel chemical space.

Commercial Availability: Navigating the Supplier Landscape

Sourcing N,N-Dimethyl-3-azepanamine requires careful consideration, as its primary availability is through specialized chemical suppliers catering to early-stage research. This often means the product is supplied with the understanding that the end-user will perform comprehensive analytical qualification.

A prime example is the listing for (3S)-N,N-Dimethyl-3-azepanamine from Sigma-Aldrich. The product is explicitly provided for early discovery researchers. A critical disclaimer notes that the company does not collect analytical data for this specific product and that the "Buyer assumes responsibility to confirm product identity and/or purity"[3]. This is a common and important caveat in the research chemical market. While many suppliers offer various N,N-dimethyl amine derivatives, the onus of validation frequently falls upon the purchasing laboratory.[4][5]

| Supplier | Product Name / Variant | Catalog Number (Example) | Stated Purity | Key Considerations & Remarks |

| Sigma-Aldrich | (3S)-N,N-Dimethyl-3-azepanamine | CBR01732 | Not specified | Sold "as-is" for early discovery research. Buyer is responsible for all identity and purity confirmation.[3] |

| Other Potential Suppliers | Varies | Varies | Varies | Researchers should inquire directly with suppliers of similar amine compounds (e.g., Santa Cruz Biotechnology, AK Scientific, Inc.) for availability and specifications. |

Supplier Selection Workflow

The process of selecting and procuring a research-grade chemical like N,N-Dimethyl-3-azepanamine should be systematic to ensure the integrity of subsequent experimental work.

Caption: Workflow for selecting and procuring research-grade N,N-Dimethyl-3-azepanamine.

The Imperative of In-House Quality Control: A Self-Validating System

Given that suppliers may provide this material without a comprehensive Certificate of Analysis, establishing a robust, in-house quality control (QC) protocol is not merely good practice—it is essential for ensuring the validity and reproducibility of your research. The tertiary amine structure, while a key reactive feature, also presents a potential liability: the risk of degradation or the presence of related impurities, such as carcinogenic N-nitrosamines.[6] Regulatory agencies have increased their focus on N-nitrosamine impurities, making their detection a critical aspect of chemical safety and quality assurance.[6][7]

An effective QC system validates the material's identity, quantifies its purity, and screens for potentially hazardous impurities.

Incoming Material QC Workflow

Caption: A comprehensive workflow for the in-house quality control of newly received chemicals.

Experimental Protocols for Material Validation

The following protocols describe standard methodologies for the analytical characterization of N,N-Dimethyl-3-azepanamine.

Protocol 1: Identity Confirmation via LC-MS

Causality: This experiment's primary goal is to confirm that the molecular weight of the supplied compound matches the theoretical mass of N,N-Dimethyl-3-azepanamine (C9H20N2, Exact Mass: 156.16 g/mol ). This is the first and most fundamental check.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock 1:1000 in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v).

-